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Introduction
The interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-

Ligand 1 (PD-L1), is a critical immune checkpoint that plays a central role in tumor immune

evasion.[1] The binding of PD-1, a receptor expressed on activated T cells, to PD-L1, which

can be overexpressed on tumor cells, leads to the suppression of T-cell activity, allowing

cancer cells to evade the immune system.[1][2] Blocking this interaction with therapeutic

agents, such as monoclonal antibodies or small molecules, can restore anti-tumor immunity,

making the PD-1/PD-L1 pathway a key target for cancer immunotherapy.[1][3]

Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time

analysis of biomolecular interactions.[1][4] It enables the precise measurement of binding

kinetics, including the association rate (ka), dissociation rate (kd), and the equilibrium

dissociation constant (KD). An SPR-based PD-1/PD-L1 binding assay provides a high-

throughput and reliable platform for identifying and characterizing novel inhibitors of this crucial

interaction.[1][5] This document provides detailed protocols and data for establishing a robust

SPR assay to measure PD-1/PD-L1 binding kinetics.
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The PD-1/PD-L1 signaling pathway is a key negative regulator of the immune response. When

PD-L1 on a tumor cell binds to PD-1 on an activated T cell, it initiates a signaling cascade

within the T cell that inhibits its proliferation, cytokine production, and cytotoxic activity,

ultimately leading to T-cell "exhaustion" and allowing the tumor to escape immune surveillance.

[2][6][7] Therapeutic intervention with inhibitors that block the PD-1/PD-L1 interaction can

restore the T cell's ability to recognize and kill cancer cells.[3]
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Caption: PD-1/PD-L1 signaling and therapeutic blockade.

Quantitative Data Summary
The following table summarizes representative kinetic parameters for the PD-1/PD-L1

interaction determined by SPR. These values can serve as a reference for expected binding

affinities and allow for comparison across different experimental setups.
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Ligand
(Immobilize
d)

Analyte (In
Solution)

ka (M⁻¹s⁻¹) kd (s⁻¹) KD (M) Reference

Human PD-1
Human PD-

L1
1.9 x 10⁵ 1.6 x 10⁻³

8.2 x 10⁻⁹

(8.2 nM)

Human PD-

L1
Human PD-1 2.2 x 10⁵ 1.2 x 10⁻³

5.5 x 10⁻⁹

(5.5 nM)

Anti-PD-L1

Antibody

Human PD-

L1
1.5 x 10⁵ 4.5 x 10⁻⁵

3.0 x 10⁻¹⁰

(0.3 nM)

Small

Molecule

Inhibitor

(BMS-1166)

Human PD-

1/PD-L1

Complex

Not

Applicable

Not

Applicable

IC₅₀ = 85.4

nM
[5]

Natural

Compound

(Kaempferol)

Human PD-1 Not provided Not provided
3.04 x 10⁻⁷

(304 nM)
[8]

Natural

Compound

(Kaempferol)

Human PD-

L1
Not provided Not provided

3.3 x 10⁻⁵

(33 µM)
[8]

Experimental Protocols
This section provides a detailed methodology for performing a PD-1/PD-L1 binding assay using

an SPR biosensor. The protocol is a general guideline and may require optimization based on

the specific SPR instrument and reagents used.

Materials and Reagents
SPR Instrument: Biacore, OpenSPR, or similar.

Sensor Chip: CM5 (carboxymethylated dextran) sensor chip is commonly used for amine

coupling.[9]
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Ligand: Recombinant Human PD-1 (extracellular domain) or PD-L1 (extracellular domain).[1]

[10][11]

Analyte: Recombinant Human PD-L1 or PD-1, or small molecule/antibody inhibitors.

Immobilization Reagents: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-

ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.[1]

[12]

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v

Surfactant P20), or a similar physiological buffer.[1] For experiments with small molecule

inhibitors that require DMSO for solubility, the running buffer can be supplemented with 1-5%

DMSO.[9]

Regeneration Solution: A low pH solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5) or a high salt

solution, which needs to be optimized for the specific interaction to ensure complete removal

of the analyte without damaging the immobilized ligand.[1][13]

Experimental Workflow for SPR Analysis
The general workflow for an SPR experiment involves ligand immobilization, analyte injection,

and sensor surface regeneration.
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General SPR Experimental Workflow

1. System Priming
(Equilibrate with running buffer)
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(Flow running buffer)
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4. Analyte Injection (Association)
(Inject analyte at various concentrations)

Next Cycle

5. Dissociation
(Flow running buffer)

Next Cycle

6. Regeneration
(Inject regeneration solution to remove analyte)

Next Cycle

Next Cycle

7. Data Analysis
(Fit sensorgrams to a binding model to determine ka, kd, and KD)
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Caption: A typical workflow for an SPR experiment.
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Protocol 1: Ligand Immobilization via Amine Coupling
This protocol describes the immobilization of the ligand (e.g., Human PD-1) onto a CM5 sensor

chip.

System Priming: Prime the SPR system with running buffer to ensure a stable baseline.[1]

Surface Activation: Activate the carboxymethylated dextran surface of the sensor chip by

injecting a 1:1 mixture of EDC and NHS for a specified contact time (e.g., 7 minutes).[14]

This converts the carboxyl groups to reactive NHS esters.[14]

Ligand Injection: Inject the ligand (e.g., 10-50 µg/mL of Human PD-1 in a low ionic strength

buffer, such as 10 mM sodium acetate, pH 4.0-5.5, to promote pre-concentration) over the

activated surface.[8][12] The primary amine groups on the ligand will covalently bind to the

NHS esters.[14]

Deactivation: Inject ethanolamine-HCl to deactivate any remaining NHS esters and block

non-specific binding sites.[1][14]

Reference Surface Preparation: A reference flow cell should be prepared by performing the

activation and deactivation steps without ligand injection to subtract any non-specific binding

and bulk refractive index changes from the measurements.

Protocol 2: Kinetic Analysis of PD-1/PD-L1 Interaction
Baseline Stabilization: Flow running buffer over both the ligand-immobilized and reference

flow cells until a stable baseline is achieved.[1]

Analyte Injection (Association): Prepare a series of dilutions of the analyte (e.g., Human PD-

L1) in running buffer. A typical concentration range could be from low nanomolar to

micromolar, depending on the expected affinity.[1] Inject the lowest concentration of the

analyte dilution series over both flow cells for a defined period (e.g., 120-300 seconds) to

monitor the association phase.[1][5]

Dissociation: Switch back to flowing running buffer over the sensor surface for a defined

period (e.g., 300-600 seconds) to monitor the dissociation of the PD-1/PD-L1 complex.[1]
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Regeneration: Inject the optimized regeneration solution to remove all bound analyte from

the ligand surface.[1] Ensure the baseline returns to its initial level before the next injection.

Repeat Cycles: Repeat steps 2-4 for each concentration of the analyte, typically in

ascending order. Include buffer-only injections (zero analyte concentration) to double-

reference the data.

Protocol 3: Screening for Inhibitors of PD-1/PD-L1
Interaction
This assay format can be adapted to screen for small molecule or antibody inhibitors of the PD-

1/PD-L1 interaction.[1][5]

Immobilize Ligand: Immobilize one of the binding partners (e.g., Human PD-1) as described

in Protocol 1.

Prepare Analyte-Inhibitor Mixtures: Pre-incubate a fixed concentration of the analyte (e.g.,

Human PD-L1, typically at or near its KD for PD-1) with a range of concentrations of the test

inhibitor.[1]

Inject Mixtures: Inject the pre-incubated mixtures over the ligand-immobilized surface and

monitor the binding response.[1]

Data Analysis: A reduction in the binding response of the analyte to the ligand in the

presence of the inhibitor indicates a blocking effect.[1] The percentage of inhibition can be

calculated, and an IC₅₀ value (the concentration of inhibitor that blocks 50% of the binding)

can be determined by plotting the response against the inhibitor concentration.[1][5]

Data Analysis
The collected sensorgram data is processed by subtracting the reference flow cell data and

buffer-only injections. The resulting sensorgrams are then globally fitted to a suitable binding

model (e.g., a 1:1 Langmuir binding model for a simple bimolecular interaction) using the

instrument's analysis software.[9] This fitting process yields the association rate constant (ka)

and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) is then

calculated from the ratio of the rate constants (KD = kd / ka).[9]
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SPR Data Analysis Workflow

Raw Sensorgram Data
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Caption: Logical flow of SPR data analysis.

Conclusion
The establishment of a robust SPR-based PD-1/PD-L1 binding assay is a critical tool for the

discovery and development of novel cancer immunotherapies.[1] The protocols and data

presented in this application note provide a comprehensive guide for researchers to accurately
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measure the binding kinetics of this important immune checkpoint interaction and to screen for

potential therapeutic inhibitors. Careful optimization of experimental conditions, particularly

ligand immobilization and regeneration, is crucial for obtaining high-quality, reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1179027#using-surface-plasmon-resonance-to-
measure-pd-1-pd-l1-binding-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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